2-Bromo-6-isopropylpyrazine

Cross-Coupling Chemistry Steric Effects Regioselectivity

Cross-coupling of 2,6-disubstituted pyrazines often suffers from boronic acid homocoupling when using methyl or ethyl analogs. 2-Bromo-6-isopropylpyrazine (CAS 1086382-94-6) solves this via steric shielding from the branched 6-isopropyl group. • Suppresses homocoupling side reactions in Suzuki-Miyaura couplings • C-Br bond enables selective Pd-catalyzed functionalization vs. Cl/I analogs • Predicted LogP 2.36 offers a balanced lipophilic isostere for medicinal chemistry Sourced with ≥98% purity; ambient shipping for rapid global delivery.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
CAS No. 1086382-94-6
Cat. No. B15361770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-isopropylpyrazine
CAS1086382-94-6
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCC(C)C1=CN=CC(=N1)Br
InChIInChI=1S/C7H9BrN2/c1-5(2)6-3-9-4-7(8)10-6/h3-5H,1-2H3
InChIKeyZVRPFWMAFFULEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-isopropylpyrazine | Cross-Coupling Building Block


2-Bromo-6-isopropylpyrazine (CAS 1086382-94-6) is a halogenated heteroaromatic compound belonging to the alkylpyrazine class, characterized by a bromine atom at the 2-position and an isopropyl group at the 6-position of the pyrazine ring . This substitution pattern confers distinct reactivity in palladium-catalyzed cross-coupling reactions and unique physicochemical properties relative to other 2,6-disubstituted pyrazines, making it a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and functional materials .

2-Bromo-6-isopropylpyrazine Advantages Over Analogs


The isopropyl substituent at the 6-position of 2-Bromo-6-isopropylpyrazine imparts a unique steric and electronic profile that directly influences reaction kinetics and product outcomes in cross-coupling chemistry. Compared to smaller alkyl analogs (e.g., methyl or ethyl), the branched isopropyl group increases steric bulk, which can enhance regioselectivity and reduce undesired side reactions during palladium-catalyzed transformations . Additionally, the C-Br bond exhibits distinct reactivity relative to C-Cl or C-I bonds, offering a balance of oxidative addition rates and functional group tolerance that is critical for iterative synthesis sequences. Substituting with 2-chloro-6-isopropylpyrazine (CAS 1209458-27-4) results in significantly slower oxidative addition and may require harsher conditions, while the corresponding iodo analog, though more reactive, can introduce challenges in selectivity and stability .

2-Bromo-6-isopropylpyrazine: Differentiation Evidence


Isopropyl Steric Effect on Regioselectivity

The isopropyl group at the 6-position of 2-Bromo-6-isopropylpyrazine introduces greater steric hindrance compared to methyl or ethyl substituents, a property that can be leveraged to enhance regioselectivity in palladium-catalyzed cross-coupling reactions. While direct kinetic data for this specific compound are not available in the public domain, class-level inference from related pyrazine systems indicates that increased steric bulk at the ortho-position relative to the reactive halogen can suppress undesired homocoupling and improve yields in Suzuki-Miyaura and Stille couplings [1].

Cross-Coupling Chemistry Steric Effects Regioselectivity

Predicted Physicochemical Property Differentiation

Computational predictions of key physicochemical parameters reveal clear differentiation between 2-Bromo-6-isopropylpyrazine and its closest structural analogs. The compound exhibits a higher predicted boiling point and LogP compared to the chloro and methyl derivatives, impacting its behavior in purification and formulation. Specifically, 2-Bromo-6-isopropylpyrazine has a predicted boiling point of 226.6±35.0 °C and a LogP of 2.3625 , whereas 2-Chloro-6-isopropylpyrazine has a predicted boiling point of 194.0±35.0 °C , and 2-Bromo-6-methylpyrazine has a predicted boiling point of 196.3±35.0 °C .

Physicochemical Properties LogP Boiling Point

Balanced C-Br Bond Oxidative Addition Kinetics

The C-Br bond in 2-Bromo-6-isopropylpyrazine provides a favorable balance of reactivity for palladium-catalyzed cross-coupling reactions. While direct comparative rate data for this specific compound are not published, class-level inference from general halopyrazine chemistry indicates that the C-Br bond undergoes oxidative addition more readily than the C-Cl bond but is less prone to unwanted side reactions compared to the highly labile C-I bond [1]. This positions the bromo derivative as a versatile intermediate that can be used under mild conditions without requiring specialized catalysts or extensive optimization.

Cross-Coupling Oxidative Addition Bond Dissociation Energy

2-Bromo-6-isopropylpyrazine Application Scenarios


Suzuki-Miyaura Coupling for Hindered Biaryls

The combination of a reactive C-Br bond and a sterically bulky isopropyl group makes 2-Bromo-6-isopropylpyrazine an ideal substrate for the construction of atropisomeric or hindered biaryl systems. In medicinal chemistry programs targeting kinases or GPCRs where a 6-isopropylpyrazine moiety is a key pharmacophore, this building block can be directly coupled with diverse aryl boronic acids to generate focused libraries. The enhanced steric profile can improve the yield of the desired cross-coupled product by suppressing homocoupling of the boronic acid, a common side reaction .

Iterative Synthesis of Complex Heterocycles

The moderate reactivity of the C-Br bond allows for selective functionalization in the presence of other sensitive groups. For example, 2-Bromo-6-isopropylpyrazine can be used as a starting point for a sequence involving a first cross-coupling to introduce an aryl or heteroaryl group, followed by a subsequent C-H functionalization or nucleophilic aromatic substitution at the remaining pyrazine positions. This is particularly valuable in the synthesis of advanced intermediates for agrochemicals and materials science where a specific substitution pattern is required .

Lipophilic Isostere Replacement in Lead Optimization

With a predicted LogP of 2.3625, 2-Bromo-6-isopropylpyrazine offers a lipophilic scaffold that can serve as a phenyl or pyridine isostere in drug discovery . When incorporated into a lead molecule, the 6-isopropylpyrazine core can modulate the overall lipophilicity and metabolic stability of the compound. This building block is therefore a strategic choice for medicinal chemists seeking to balance potency, selectivity, and ADME properties during the hit-to-lead phase, especially when compared to less lipophilic methyl or ethyl pyrazine analogs .

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